![molecular formula C21H22N6O2 B2411115 N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396636-96-6](/img/structure/B2411115.png)
N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly referred to as 'compound X' and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
- Hexamethylmelamine (HMM, 1) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM, 3) is the hydroxylated metabolite of HMM and also exhibits antitumor activity .
- Other 1,3,5-triazines (general structure 4) have shown aromatase inhibitory activity, and some (general structure 5) exhibit antitumor activity in human cancer and murine leukemia cell lines .
- The 1,3,5-triazine 6 has potential use as a siderophore, which is a microbial iron shelter. Siderophores play a crucial role in iron acquisition by microorganisms .
- The general structure 7 of 1,3,5-triazines acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compound 9 also exhibits similar antagonist activity .
- Compounds of type 8 show potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .
- The substrate 10, a 1,3,5-triazine substituted polyamine, demonstrates good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor Antagonism
Leukotriene C4 Antagonism
Trypanosoma brucei Inhibition
Chemical Synthesis Applications
properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenylbutanoylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-2-18(14-6-4-3-5-7-14)20(28)22-16-10-12-17(13-11-16)27-25-19(24-26-27)21(29)23-15-8-9-15/h3-7,10-13,15,18H,2,8-9H2,1H3,(H,22,28)(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCADRGDUQPPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide |
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